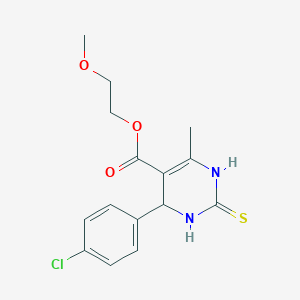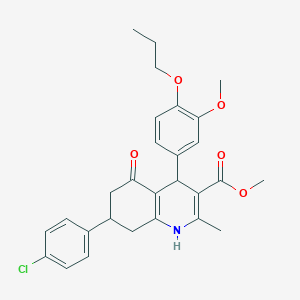![molecular formula C20H23ClN2O2 B5123607 2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B5123607.png)
2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor. This leads to a decrease in the inhibitory effects of adenosine on neuronal activity, resulting in increased wakefulness and alertness.
Biochemical and Physiological Effects:
2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase wakefulness and alertness, decrease heart rate and blood pressure, and decrease the release of certain neurotransmitters in the brain. 2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise targeting of this receptor in various physiological processes. However, one limitation of using 2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide is its relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide. One area of research is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. Another area of research is the potential use of 2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide in the treatment of various cardiovascular and neurological disorders. Finally, further research is needed to better understand the biochemical and physiological effects of 2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide and its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of 2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 2-aminophenylacetic acid to form 2-chloro-N-(2-carboxyphenyl)acetamide. This compound is then reacted with dipropylamine and thionyl chloride to form 2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide. The final product is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide has been used extensively in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to be effective in blocking the effects of adenosine in the brain, leading to increased wakefulness and alertness. 2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide has also been used to study the effects of adenosine on the cardiovascular system, where it has been shown to decrease heart rate and blood pressure.
Propiedades
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N,N-dipropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-3-13-23(14-4-2)20(25)16-10-6-8-12-18(16)22-19(24)15-9-5-7-11-17(15)21/h5-12H,3-4,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRUTDMTMAKAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(dipropylcarbamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5123527.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123531.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(2-pyridinyl)propanamide](/img/structure/B5123540.png)
![1-benzyl-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B5123546.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5123551.png)
![benzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B5123557.png)
![N-(3-{[2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5123574.png)
![ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B5123576.png)
![4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5123582.png)

![5-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123590.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B5123610.png)
